6-Nitrobenzo[d][1,2,3]thiadiazole
Overview
Description
6-Nitrobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.
Result of Action
It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.
Biochemical Analysis
Biochemical Properties
6-Nitro-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . The compound acts as an inhibitor of certain microsomal oxidation pathways, thereby affecting the metabolism of other compounds. Additionally, 6-Nitro-1,2,3-benzothiadiazole has been shown to interact with proteins involved in electron transport chains, influencing redox reactions within cells .
Cellular Effects
The effects of 6-Nitro-1,2,3-benzothiadiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism . In various cell types, 6-Nitro-1,2,3-benzothiadiazole has been shown to induce oxidative stress, leading to changes in cell function and viability. This compound’s impact on cell signaling and metabolism makes it a valuable tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, 6-Nitro-1,2,3-benzothiadiazole exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions. Additionally, 6-Nitro-1,2,3-benzothiadiazole can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitro-1,2,3-benzothiadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitro-1,2,3-benzothiadiazole is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 6-Nitro-1,2,3-benzothiadiazole vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, 6-Nitro-1,2,3-benzothiadiazole can induce toxic effects, including oxidative damage and cell death. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
6-Nitro-1,2,3-benzothiadiazole is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s inhibition of certain oxidation pathways can also affect the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, 6-Nitro-1,2,3-benzothiadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its interactions with target enzymes and proteins are dependent on its cellular localization .
Subcellular Localization
The subcellular localization of 6-Nitro-1,2,3-benzothiadiazole plays a significant role in its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum. The subcellular distribution of 6-Nitro-1,2,3-benzothiadiazole is essential for its role in modulating enzyme activities and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzo[d][1,2,3]thiadiazole typically involves the nitration of benzo[d][1,2,3]thiadiazole. One common method includes the reaction of 4-nitroaniline with potassium thiocyanate in the presence of a suitable oxidizing agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitrobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 6-Aminobenzo[d][1,2,3]thiadiazole.
Substitution: Various substituted benzo[d][1,2,3]thiadiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of benzo[d][1,2,3]thiadiazole.
Scientific Research Applications
6-Nitrobenzo[d][1,2,3]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorobenzo[d][1,2,3]thiadiazole
- 6-Methylbenzo[d][1,2,3]thiadiazole
- 6-Aminobenzo[d][1,2,3]thiadiazole
Uniqueness
6-Nitrobenzo[d][1,2,3]thiadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with specific biological activities and in the development of advanced materials.
Properties
IUPAC Name |
6-nitro-1,2,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEXDPWRCYZDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183496 | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-16-5 | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?
A1: Yes, despite not affecting estrogen hydroxylation, 6-Nitro-1,2,3-benzothiadiazole at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.
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